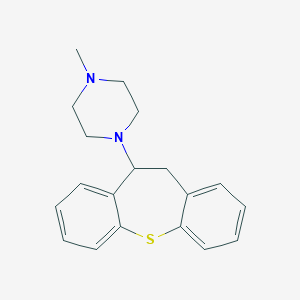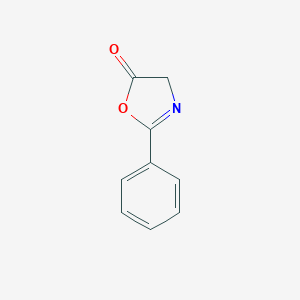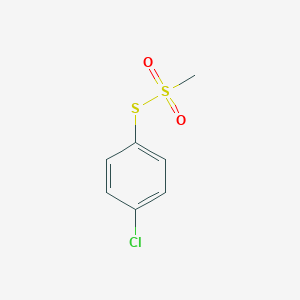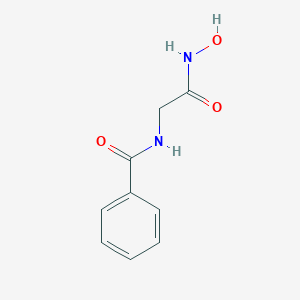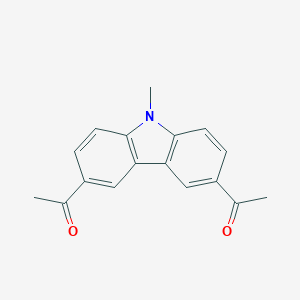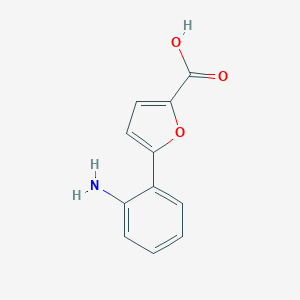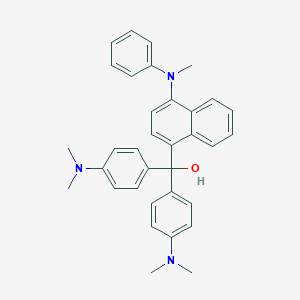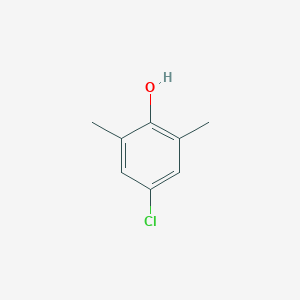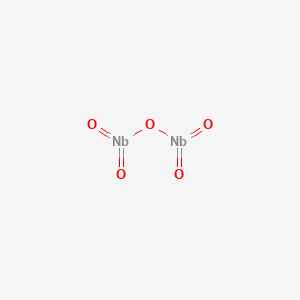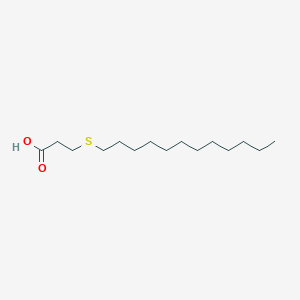
ヒドロキシメチル水銀
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethylmercury (Hg(OH)2) is an organic mercury compound that is of particular interest to scientists due to its ability to bioaccumulate in aquatic organisms. In addition, it is a potent neurotoxin and can cause serious health issues in humans, particularly in those whose diets include fish and shellfish from contaminated waters.
科学的研究の応用
水銀検出
ヒドロキシメチル水銀は水銀検出の分野で使用できます。 表面増強ラマン分光法(SERS)とイオンインプリントポリマー(IIPs)は、水銀検出のために開発および使用されている2つの異なる分析方法です . 目的は、さまざまな分野における水銀検出のための堅牢な分析ツールとして、SERS-IIPハイブリッド法の確立を促進することです .
環境モニタリング
環境中の水銀の存在は、その毒性のために大きな懸念事項です。 ヒドロキシメチル水銀は、水、土壌、空気中の水銀汚染を追跡するための環境モニタリングに使用できます .
微生物による水銀のメチル化
微生物による水銀のメチル化は、環境におけるメチル化を理解するための重要な研究トピックです . ヒドロキシメチル水銀は、さまざまな環境における機能性株の単離、微生物群集組成の特性評価、およびメカニズム解明に焦点を当てて、微生物による水銀メチル化のメカニズムを研究するために使用できます .
バイオレメディエーション
バイオレメディエーションは、汚染された場所から汚染物質を中和または除去するために生物を使用することを含みます。 ヒドロキシメチル水銀は、バイオソーptionとバイオアキュムレーションメカニズムを含む水銀(II)の除去のためのバイオレメディエーションに使用できます .
水銀解毒
水銀イオンレダクターゼとエクソポリサッカライドは、水銀の解毒に重要な役割を果たしています . ヒドロキシメチル水銀は、重金属の修復のための潜在的な手段として、これらの解毒メカニズムを研究するために使用できます .
健康リスク評価
ヒドロキシメチル水銀は、水銀暴露が人間の健康に与える影響を理解するための健康リスク評価に使用できます。 これには、水銀汚染された魚介類の摂取が子供たちの認知障害に与える影響の研究が含まれます .
作用機序
Target of Action
Hydroxymethylmercury, like other alkylmercury compounds, primarily targets the central nervous system (CNS) . The CNS is particularly susceptible to the deleterious effects of these compounds, as evidenced by clinical symptoms and histopathological changes in poisoned humans .
Mode of Action
It is known that alkylmercury compounds, including hydroxymethylmercury, cause toxic action in the body through a number of mechanisms . These mechanisms are similar to those of other mono-alkyl mercury compounds such as methylmercury (MeHg) and ethylmercury (EtHg) .
Biochemical Pathways
Alkylmercury compounds, including hydroxymethylmercury, affect several biochemical pathways. They can disrupt normal cellular functions, leading to oxidative stress, mitochondrial dysfunction, and disruption of calcium and glutamate homeostasis . These disruptions can lead to cell death and other downstream effects .
Pharmacokinetics
It is known that the introduction of a hydroxymethyl group can enhance the pharmaceutical, pharmacokinetic, and pharmacodynamic properties of drugs, prodrugs, and other therapeutic compounds . This suggests that hydroxymethylmercury may have unique ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability.
Result of Action
The result of hydroxymethylmercury’s action is primarily neurotoxicity . This can manifest as deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .
Action Environment
The environment plays a significant role in the action of hydroxymethylmercury. Microbial mercury methylation, which can produce compounds like hydroxymethylmercury, is influenced by various environmental factors . These factors can affect the rate of mercury methylation and, consequently, the concentration of hydroxymethylmercury in the environment .
Safety and Hazards
Hydroxymethylmercury may be toxic by ingestion, inhalation, or skin absorption. It may cause irritation to the eyes, skin, and mucous membranes. When heated to decomposition, it emits toxic fumes of mercury . Exposure to mercury may cause various health effects including irritation to the eyes, skin, and stomach; cough, chest pain, or difficulty breathing, insomnia, irritability, indecision, headache, weakness or exhaustion, and weight loss .
将来の方向性
The concern of mercury pollution and the impact that it poses on the marine environment were studied heavily since the case of the poison from Minamata bay in the 1960s . The present study provides an insight into the cycle of mercury and methylmercury in the marine environment and the bioindicators that reflect the exposure levels . The future directions of research on mercury and its compounds like Hydroxymethylmercury could focus on the impact of global climate warming and ocean biogeochemistry alterations .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Hydroxymethylmercury involves the reaction between methylmercury chloride and sodium borohydride in the presence of water to produce Hydroxymethylmercury.", "Starting Materials": ["Methylmercury chloride", "Sodium borohydride", "Water"], "Reaction": [ "Dissolve methylmercury chloride in water to make a solution", "Add sodium borohydride to the solution and stir", "Heat the solution to 50-60°C for 1-2 hours", "Allow the solution to cool to room temperature", "Acidify the solution with hydrochloric acid to pH 2-3", "Extract the Hydroxymethylmercury with an organic solvent such as toluene or chloroform", "Dry the organic layer with anhydrous sodium sulfate", "Distill the solvent to obtain pure Hydroxymethylmercury" ] } | |
CAS番号 |
1184-57-2 |
分子式 |
CH5HgO |
分子量 |
233.64 g/mol |
IUPAC名 |
methylmercury;hydrate |
InChI |
InChI=1S/CH3.Hg.H2O/h1H3;;1H2 |
InChIキー |
LPOCPIAJEZYHSF-UHFFFAOYSA-N |
SMILES |
C[Hg+].[OH-] |
正規SMILES |
C[Hg].O |
melting_point |
279 °F (NTP, 1992) |
その他のCAS番号 |
1184-57-2 |
物理的記述 |
Greenish-white powder or flakes with an unpleasant odor. (NTP, 1992) |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
溶解性 |
1 to 10 mg/mL at 70° F (NTP, 1992) |
同義語 |
CH(3)HgOH methylmercuric hydroxide methylmercury hydroxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



